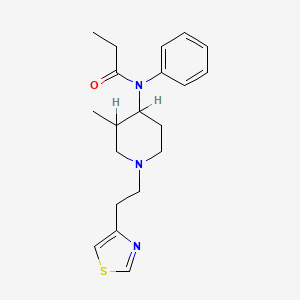
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a phenylpropanamide moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of α-haloketones with thioamides under basic conditions . The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives. The final step involves the coupling of the thiazole and piperidine rings with the phenylpropanamide moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Coupling Reagents: EDCI, HOBt.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The piperidine ring can interact with neurotransmitter receptors, potentially providing neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide is unique due to its combination of a thiazole ring, a piperidine ring, and a phenylpropanamide moiety. This unique structure allows it to interact with a diverse range of molecular targets, providing a broad spectrum of biological activities .
Propiedades
Número CAS |
97626-45-4 |
|---|---|
Fórmula molecular |
C20H27N3OS |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
N-[3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H27N3OS/c1-3-20(24)23(18-7-5-4-6-8-18)19-10-12-22(13-16(19)2)11-9-17-14-25-15-21-17/h4-8,14-16,19H,3,9-13H2,1-2H3 |
Clave InChI |
CABCXKKEYBMKPB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1C)CCC2=CSC=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


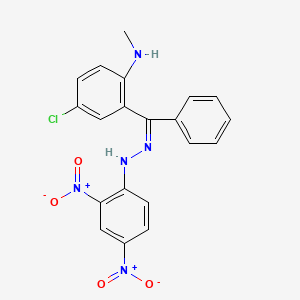
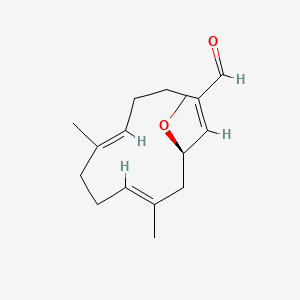

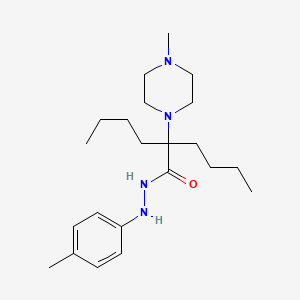

![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)

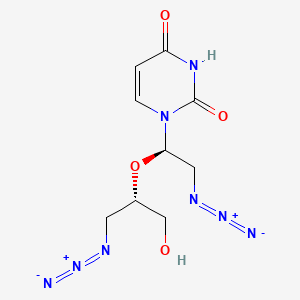
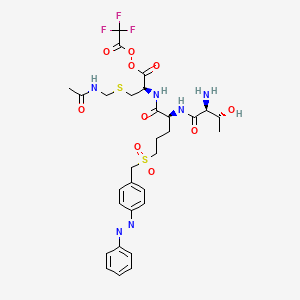

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)



